![molecular formula C17H19N5 B2513465 N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 313225-39-7](/img/structure/B2513465.png)
N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound with the CAS Number: 313225-39-7 . It has a molecular weight of 293.37 .
Molecular Structure Analysis
The IUPAC name for this compound is N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The InChI code is 1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用
抗癌活性
N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺及其衍生物在癌症研究领域展现出良好的效果 . 它们被评估了针对MCF-7(乳腺癌)和A549(肺癌)细胞系的体外细胞毒活性 . 一些化合物显示出显著的抑制作用,使其成为作为抗癌剂进一步优化的潜在候选者 .
自由基清除
这些化合物还被研究了它们的自由基清除活性 . 这种特性在氧化应激的背景下非常重要,氧化应激与包括癌症、神经退行性疾病和心血管疾病在内的各种疾病有关。
关键酶的抑制
N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺衍生物已被发现能抑制不同的关键酶 . 这种特性可以用于开发针对参与疾病过程的特定酶的药物。
抗肿瘤活性
N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺的一些衍生物对各种细胞系表现出明显的抗肿瘤活性 . 这表明它们有可能用于开发新的抗肿瘤药物。
蛋白激酶的抑制
蛋白激酶是酶,在细胞过程中起着至关重要的作用。 N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺的一些衍生物与抑制各种蛋白激酶相关,展现出潜在的抗癌活性 .
生物活性化合物的合成
N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺是合成各种生物活性化合物的关键中间体 . 这些化合物具有多种生物医学应用,进一步扩展了N-环己基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺在科学研究中的应用。
作用机制
Target of Action
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily targeted towards protein kinases . These kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been found to inhibit CDK2, a cyclin-dependent kinase .
Mode of Action
The compound N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP .
Biochemical Pathways
The interaction of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its targets affects the biochemical pathways associated with cell proliferation . By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines with IC50 values in the nanomolar range .
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化分析
Biochemical Properties
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, it has been shown to interact with other kinases, such as the epidermal growth factor receptor (EGFR), further influencing cellular signaling pathways .
Cellular Effects
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various effects on different cell types and cellular processes. In cancer cells, it has demonstrated potent cytotoxic activity, particularly against breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG-2) cell lines . The compound influences cell function by inducing apoptosis, altering cell cycle progression, and inhibiting cell proliferation . It also affects cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, the compound’s structure allows it to mimic ATP binding interactions in kinase active sites, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place at 2-8°C . Over time, its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that the compound maintains its cytotoxic activity and enzyme inhibitory effects over extended periods .
Dosage Effects in Animal Models
The effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic properties . Additionally, its interactions with cofactors and other biomolecules can modulate its activity and efficacy .
Transport and Distribution
The transport and distribution of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its therapeutic potential . Studies have shown that the compound can effectively penetrate cell membranes and distribute within various cellular compartments .
Subcellular Localization
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm can affect cytoplasmic signaling pathways and cellular metabolism .
属性
IUPAC Name |
N-cyclohexyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOVVWVKITOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


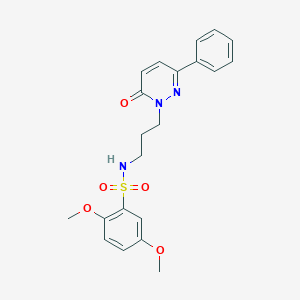
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
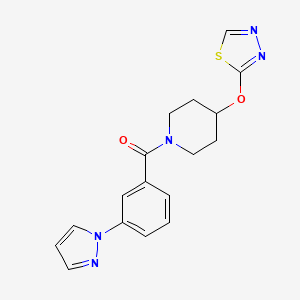
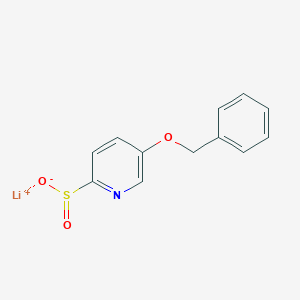
![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)
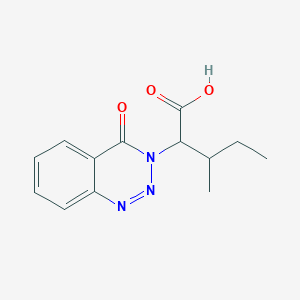
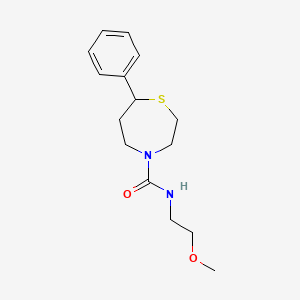
![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)

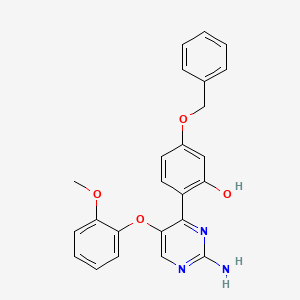
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)